molecular formula C5H12N2O2 B13920126 N-Hydroxy-2-methoxy-2-methylpropanimidamide

N-Hydroxy-2-methoxy-2-methylpropanimidamide

Cat. No.: B13920126
M. Wt: 132.16 g/mol
InChI Key: XSSXYTZTTODYLT-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methoxy-2-methylpropanimidamide (CAS: 35613-84-4) is an amidoxime derivative characterized by a methoxy group and a methyl substituent on the propanimidamide backbone. Its IUPAC name is N'-hydroxy-2-methoxy-2-methylpropanimidamide, and it is synonymous with N-Hydroxyisobutyrimidamide . Structurally, the compound features a hydroxylamine group (-NHOH) attached to a carbon adjacent to both methoxy (-OCH₃) and methyl (-CH₃) substituents.

Properties

IUPAC Name

N'-hydroxy-2-methoxy-2-methylpropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(2,9-3)4(6)7-8/h8H,1-3H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSXYTZTTODYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methoxy-2-methylpropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-2-methylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of N’-hydroxy-2-methoxy-2-methylpropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methoxy-2-methylpropanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N’-hydroxy-2-methoxy-2-methylpropanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Substituent Variations in Propanimidamide Derivatives

The structural analogs of N-Hydroxy-2-methoxy-2-methylpropanimidamide differ primarily in substituent groups. Key examples include:

Compound Name Substituents CAS Number Key Functional Groups SMILES Notation Reference
This compound Methoxy, Methyl 35613-84-4 Amidoxime (-C(=NOH)NH₂) CC(C)(OC)C(=NO)N
N-Hydroxy-2,2-dimethylpropanimidamide Two Methyl Groups 9582836 Amidoxime CC(C)(C)C(=NO)N
N'-Hydroxy-2-(2-methylpropoxy)propanimidamide 2-Methylpropoxy Chain Not Provided Amidoxime, Ether CC(C)COC(C)(C(=NO)N)

Key Observations :

  • Methoxy vs. Methyl Substitution : Replacing the methoxy group in this compound with a second methyl group (as in N-Hydroxy-2,2-dimethylpropanimidamide) reduces polarity and may lower solubility in polar solvents .

Thioamide Analogs

Thioamide derivatives, such as 2-(4-Methoxybenzenethio)propanamide, replace the oxygen in the amide group with sulfur.

  • Sulfur vs. Oxygen : Thioamides exhibit stronger hydrogen-bonding capabilities and altered electronic properties, which can influence reactivity in metal coordination or catalysis .

Functional Comparison with Hydroxamic Acids and Hydroxyureido Compounds

Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) and hydroxyureido derivatives (e.g., Hydroxyureido-L-3-phenylpropanamide) share functional similarities with this compound:

Compound Class Example Compound Key Functional Group Applications Reference
Hydroxamic Acids N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide -C(=O)N(OH)R Metal chelation, protease inhibition
Hydroxyureido Compounds Hydroxyureido-L-3-phenylpropanamide -NH-C(=O)-NH-OH Antioxidant activity, drug design
Amidoximes This compound -C(=NOH)NH₂ Organic synthesis, chelation

Key Differences :

  • Reactivity : Hydroxamic acids (-CONHOH) are stronger metal chelators than amidoximes due to their bidentate binding capability, making them preferred in metalloenzyme inhibition .
  • Stability : Amidoximes are more hydrolytically stable than hydroxyureido compounds, which may degrade under acidic conditions .

Solubility and Polarity

  • This compound exhibits moderate water solubility due to its polar amidoxime and methoxy groups.
  • In contrast, N-Hydroxy-2,2-dimethylpropanimidamide is less polar and more lipophilic, favoring organic solvents like ethanol or DMSO .

Biological Activity

N-Hydroxy-2-methoxy-2-methylpropanimidamide (also known as N'-hydroxy-2-methoxy-2-methylpropanimidamide) is a compound with a molecular formula of C5_5H12_{12}N2_2O2_2 and a variety of potential biological activities. This article explores its biological activity based on diverse research findings, case studies, and structural characteristics.

Structural Characteristics

The compound features a hydroxyl group attached to a methoxy-substituted propanimidamide structure. Its structural formula can be represented as follows:

  • Molecular Formula : C5_5H12_{12}N2_2O2_2
  • SMILES Notation : CC(C)(/C(=N/O)/N)OC

This unique structure may influence its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds similar to N-hydroxy derivatives often exhibit antioxidant properties. Studies have shown that the presence of hydroxyl and methoxy groups can enhance the scavenging ability against reactive oxygen species (ROS). For instance, the antioxidant activity is typically evaluated through various assays that measure the ability to quench free radicals or inhibit oxidative damage in cellular models .

Cytotoxicity and Therapeutic Potential

Preliminary studies on related compounds indicate that N-hydroxy derivatives can exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structural motifs have been investigated for their ability to induce apoptosis in tumor cells, suggesting a potential therapeutic application in oncology . However, specific data on this compound's cytotoxicity remains sparse.

Case Studies

  • Study on Antioxidant Activity : A study evaluated various N-hydroxy derivatives for their antioxidant capacity using the DPPH assay. Results indicated that compounds with methoxy substitutions showed significant radical scavenging activity compared to controls .
  • Enzyme Interaction Analysis : Research examining the interaction of hydroxamic acids with GSTs revealed that modifications in the side chains could enhance binding affinity and enzymatic inhibition, supporting the hypothesis that this compound may similarly interact with these enzymes .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant scavenging ability against ROS
Enzymatic InteractionsPotential interactions with GSTs
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Q. How can researchers assess the compound’s potential as an enzyme inhibitor in metabolic pathways?

  • Methodology : Conduct enzyme inhibition assays (e.g., lactate dehydrogenase or cytochrome P450 isoforms) with varying inhibitor concentrations. Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive). Validate results with CRISPR-edited cell lines lacking target enzymes .

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